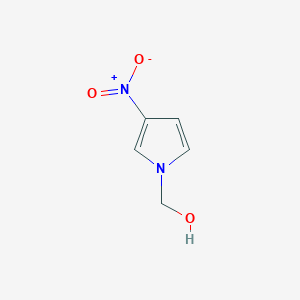![molecular formula C13H20O6 B8400809 diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 6946-61-8](/img/structure/B8400809.png)
diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
Overview
Description
Diethyl 1,4-dioxaspiro[44]nonane-2,3-dicarboxylate is an organic compound characterized by a spirocyclic structure with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate typically involves the condensation of cyclopentanone with diethyl tartrate. This reaction forms the corresponding ketal, which is then carefully hydrolyzed to yield the desired compound . The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potentially used as a ligand in transition metal catalysis due to its unique structure.
Pharmaceuticals: Investigated for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.
Material Science: Explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In organic synthesis, its spirocyclic structure can influence the stereochemistry of the reactions it participates in, making it valuable for creating chiral molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate: Similar structure but with a different ring size.
Diethyl tartrate: A precursor in the synthesis of the compound.
Cyclopentanone derivatives: Compounds with similar reactivity but different structural features.
Uniqueness
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific stereochemical outcomes or structural features.
Properties
CAS No. |
6946-61-8 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3 |
InChI Key |
PRVBXSOGYFNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 7-bromo-5-chloro-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8400831.png)
